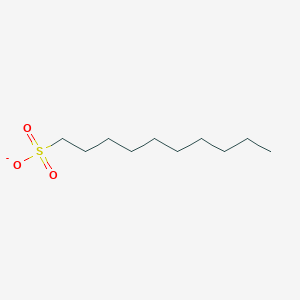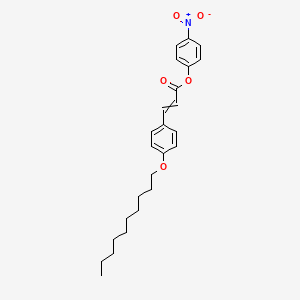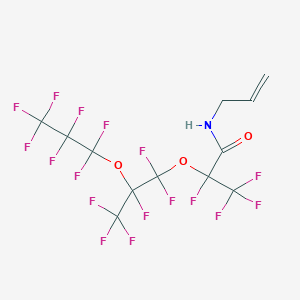
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Attachment of Phenyl and Dimethylphenyl Groups: The phenyl and 2,4-dimethylphenyl groups are typically introduced through Friedel-Crafts acylation reactions, which involve the use of Lewis acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives, such as:
(2Z)-N-(2,4-Dimethylphenyl)-3-(piperidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2Z)-N-(2,4-Dimethylphenyl)-3-(pyrrolidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1049251-88-8 |
|---|---|
Fórmula molecular |
C21H23N3OS |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3OS/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
Clave InChI |
OKPSRVANPMDMDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)


![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)


![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

